molecular formula C11H14BrNOS B8412905 1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

1-[3-bromo-2-(tert-butylsulfanyl)phenyl]-N-hydroxymethanimine

Cat. No. B8412905
M. Wt: 288.21 g/mol
InChI Key: UAGDHOKXOCPUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-benzaldehyde (6.7 g, 25 mmol) and hydroxylamine hydrochloride (7.9 g, 116 mmol) in 2-propanol (200 mL) and water (40 mL) was heated to 65-70° C. overnight. 2-Propanol was evaporated and water (150 mL) was added to the residue followed by saturated aqueous sodium bicarbonate to bring the pH to ˜8.5. The mixture was extracted with DCM (3×80 mL). The combined organic fractions were dried over sodium sulfate, filtered, and concentrated to afford the title compound, which was used immediately without further purification. 1H NMR (300 MHz, CD3OD): δ 1.28 (s, 9H), 7.25-7.35 (t, J=7.8 Hz, 1H), 7.79 (d, J=6.6 Hz, 1H), 7.89 (d, J=6.3 Hz, 1H), 8.83 (s, 1H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.Cl.[NH2:16][OH:17]>CC(O)C.O>[Br:1][C:2]1[C:3]([S:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([CH:5]=[N:16][OH:17])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)SC(C)(C)C
Name
Quantity
7.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Propanol was evaporated
ADDITION
Type
ADDITION
Details
water (150 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C=NO)SC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.